[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate
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Overview
Description
[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate is a natural product found in Melia azedarach and Azadirachta indica with data available.
Scientific Research Applications
Chemical Structure and Properties
This compound is a semi-synthetic derivative of cedrelone, isolated from Toona ciliata, and has a complex molecular structure featuring multiple rings in specific conformations. It's characterized by the presence of a furan ring and several hydroxy groups, contributing to its unique chemical properties (Devi, Rajan, Kumar, & Narasimhan, 2007).
Antimicrobial Potential
The antimicrobial activity of similar compounds has been studied, with findings indicating the potential of these compounds to inhibit the growth of various bacteria and fungi. This suggests a potential application of the compound in developing antimicrobial agents (Sidjui et al., 2015).
Synthesis and Chemical Modifications
Research on synthesizing and modifying similar compounds has been conducted to explore their applications. The stereoselective synthesis of related compounds shows the chemical versatility and potential for creating derivatives with specific properties (Gerber & Vogel, 2001).
Properties
CAS No. |
19865-83-9 |
---|---|
Molecular Formula |
C16H14N2O3 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[(5R,6R,7S,9R,10R,13S,17R)-17-(furan-3-yl)-7-hydroxy-4,4,8,10,13-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C28H38O5/c1-16(29)33-22-23-25(2,3)21(30)10-13-27(23,5)20-9-12-26(4)18(17-11-14-32-15-17)7-8-19(26)28(20,6)24(22)31/h8,11,14-15,18,20,22-24,31H,7,9-10,12-13H2,1-6H3/t18-,20+,22+,23-,24+,26-,27+,28?/m0/s1 |
InChI Key |
KKBYMJHRFVZUIQ-SAGQAIRCSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]2[C@](CCC(=O)C2(C)C)([C@H]3CC[C@]4([C@@H](CC=C4C3([C@@H]1O)C)C5=COC=C5)C)C |
SMILES |
CC(=O)OC1C2C(C(=O)CCC2(C3CCC4(C(CC=C4C3(C1O)C)C5=COC=C5)C)C)(C)C |
Canonical SMILES |
CC(=O)OC1C2C(C(=O)CCC2(C3CCC4(C(CC=C4C3(C1O)C)C5=COC=C5)C)C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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